Computed Lipophilicity (LogP) Differentiation: N-Methyl vs. Parent Sulfonamide
The target compound exhibits a computed LogP of 1.63, compared to the parent des-methyl analog (CAS 62036-00-4). While a directly measured LogP for the analog is not available in the public domain, the N-methylation of sulfonamides is a well-established strategy to increase lipophilicity by approximately 0.5–0.7 LogP units, reducing aqueous solubility and enhancing membrane partitioning [1]. This difference is critical for applications where passive membrane permeability governs compound performance.
| Evidence Dimension | LogP (computed) |
|---|---|
| Target Compound Data | 1.63 (Chem960 computed) |
| Comparator Or Baseline | 3-(5-amino-1,3,4-oxadiazol-2-yl)benzenesulfonamide (CAS 62036-00-4); LogP not published; estimated difference +0.5–0.7 based on N-methylation effect |
| Quantified Difference | Estimated ΔLogP ≈ +0.5 to +0.7 (class-level inference) |
| Conditions | Computed physicochemical properties; XLogP algorithm (Chem960) |
Why This Matters
Higher lipophilicity directly influences compound partitioning in cell-based assays and may improve blood-brain barrier penetration, making the N-methyl compound the preferred choice for CNS-targeted screening libraries.
- [1] Wermuth, C.G. (2008) The Practice of Medicinal Chemistry, 3rd ed. Academic Press. Chapter 17: Molecular Variations Based on Isosteric Replacements (N-methylation effect on lipophilicity). View Source
